Product packaging for 5-Hydroxy-3-methylcyclopentadecan-1-one(Cat. No.:CAS No. 85037-96-3)

5-Hydroxy-3-methylcyclopentadecan-1-one

Cat. No.: B14419128
CAS No.: 85037-96-3
M. Wt: 254.41 g/mol
InChI Key: VUYVUEGDOCUYLP-UHFFFAOYSA-N
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Description

5-Hydroxy-3-methylcyclopentadecan-1-one is a chemical compound of interest in scientific research, particularly in the context of macrocyclic ketones. This class of compounds, which includes well-studied molecules like muscone (3-methylcyclopentadecanone), is known for its significant biological activities and is often investigated for its potential applications in medicinal chemistry and pharmacology . Macrocyclic ketones such as muscone have been the subject of preclinical studies, showing promise in areas such as neuroprotection. Research indicates these compounds can improve motor function recovery in models of neurological injury, potentially through mechanisms involving the regulation of mitochondrial fission and attenuation of neuroinflammation . Furthermore, these compounds are also explored in the field of perfumery due to their distinctive and persistent musky notes . The structural similarity of this compound to these bioactive molecules makes it a valuable compound for further investigation into its specific properties and mechanisms of action. Researchers can utilize this chemical to explore its potential pharmacological profile, sensory characteristics, and other structure-activity relationships. This product is intended for research and development use only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O2 B14419128 5-Hydroxy-3-methylcyclopentadecan-1-one CAS No. 85037-96-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85037-96-3

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

5-hydroxy-3-methylcyclopentadecan-1-one

InChI

InChI=1S/C16H30O2/c1-14-12-15(17)10-8-6-4-2-3-5-7-9-11-16(18)13-14/h14-15,17H,2-13H2,1H3

InChI Key

VUYVUEGDOCUYLP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCCCCCCCCCC(=O)C1)O

Origin of Product

United States

Nomenclature and Stereochemical Aspects of 5 Hydroxy 3 Methylcyclopentadecan 1 One

Systematic IUPAC Naming Conventions for Hydroxy Macrocyclic Ketones

The systematic naming of 5-Hydroxy-3-methylcyclopentadecan-1-one follows the nomenclature rules set by the International Union of Pure and Applied Chemistry (IUPAC). For a molecule containing multiple functional groups, a priority system determines the principal functional group, which dictates the suffix of the name. wikipedia.orgyoutube.com

In this compound, the functional groups are a ketone and an alcohol (hydroxyl group). According to IUPAC rules, the ketone group has higher priority than the alcohol group. libretexts.orgyoutube.com Consequently, the parent name of the molecule is derived from the corresponding cycloalkane, with the "-e" ending replaced by the suffix "-one" to denote the ketone. libretexts.org The parent cycloalkane is a fifteen-membered ring, known as cyclopentadecane. Therefore, the base name is cyclopentadecanone.

To specify the locations of the functional groups and substituents, the carbon atoms of the ring are numbered. The numbering begins with the carbonyl carbon of the ketone group, which is assigned position 1. youtube.com The ring is then numbered in the direction that assigns the lowest possible locants (numbers) to the other substituents. In this case, the substituents are a methyl group (-CH₃) at position 3 and a hydroxyl group (-OH) at position 5.

The hydroxyl group is treated as a substituent and is indicated by the prefix "hydroxy-". wikipedia.orgyoutube.com The methyl group is denoted by the prefix "methyl-". When multiple prefixes are present, they are listed in alphabetical order. Therefore, the complete systematic IUPAC name is This compound .

Table 1: IUPAC Nomenclature Breakdown

Component Rule Application to Compound
Parent Chain Longest carbon ring containing the principal functional group. Cyclopentadecane (15-carbon ring)
Principal Functional Group Highest priority functional group. Ketone (> Alcohol)
Suffix Suffix corresponding to the principal functional group. -one
Numbering Start at the principal functional group and number to give substituents the lowest locants. C1 is the carbonyl carbon. Numbering towards the methyl group gives locants 3 and 5.
Substituents Name and number all other groups. 3-methyl, 5-hydroxy

| Final Name | Combine prefixes (alphabetically), parent name, and suffix. | this compound |

Chiral Centers and Enantiomeric Considerations

Chirality is a key feature of this compound. A chiral center, or stereocenter, is typically a carbon atom bonded to four different groups. khanacademy.org The presence of chiral centers means the molecule cannot be superimposed on its mirror image, leading to the existence of stereoisomers known as enantiomers.

This molecule possesses two chiral centers:

C3: The carbon atom at position 3 is bonded to a hydrogen atom, a methyl group (-CH₃), and two different segments of the carbon ring (C2 and C4).

C5: The carbon atom at position 5 is bonded to a hydrogen atom, a hydroxyl group (-OH), and two different segments of the carbon ring (C4 and C6).

The maximum number of stereoisomers for a molecule can be calculated using the formula 2ⁿ, where 'n' is the number of chiral centers. libretexts.org For this compound, with n=2, there are 2² = 4 possible stereoisomers.

These four stereoisomers exist as two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light (optical activity). The stereochemical configuration at each chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules.

The two pairs of enantiomers for this compound are:

(3R, 5R)-5-Hydroxy-3-methylcyclopentadecan-1-one and its mirror image (3S, 5S)-5-Hydroxy-3-methylcyclopentadecan-1-one .

(3R, 5S)-5-Hydroxy-3-methylcyclopentadecan-1-one and its mirror image (3S, 5R)-5-Hydroxy-3-methylcyclopentadecan-1-one .

Diastereomeric Possibilities and Their Academic Relevance

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org This occurs in molecules with two or more chiral centers when at least one, but not all, of the chiral centers have different configurations. For this compound, any stereoisomer is a diastereomer of the stereoisomers that are not its enantiomer.

For example:

(3R, 5R)-5-Hydroxy-3-methylcyclopentadecan-1-one is a diastereomer of (3R, 5S)-5-Hydroxy-3-methylcyclopentadecan-1-one and (3S, 5R)-5-Hydroxy-3-methylcyclopentadecan-1-one .

Unlike enantiomers, diastereomers have different physical and chemical properties. This includes differences in melting points, boiling points, solubilities, and reaction rates.

Table 2: Stereoisomers of this compound

Configuration Enantiomeric Pair Diastereomeric Relationships
(3R, 5R) Pair A Diastereomer of (3R, 5S) and (3S, 5R)
(3S, 5S) Pair A Diastereomer of (3R, 5S) and (3S, 5R)
(3R, 5S) Pair B Diastereomer of (3R, 5R) and (3S, 5S)

The academic relevance of these diastereomers is significant, particularly in fields like synthetic chemistry, pharmacology, and materials science. The precise three-dimensional arrangement of atoms in a molecule can drastically alter its biological activity and physical properties. This is well-documented for the related compound, Muscone (B1676871) ((R)-3-methylcyclopentadecanone), the primary odorant of deer musk. wikipedia.orgchemicalbook.com The naturally occurring (R)-enantiomer of Muscone is known to have a stronger and more desirable musk fragrance than its (S)-enantiomer. ias.ac.in

Similarly, the different stereoisomers of this compound would be expected to exhibit distinct properties. For instance, their olfactory characteristics could vary significantly, with one isomer potentially possessing a desirable scent while its diastereomers are odorless or have a different fragrance profile. This structure-activity relationship is a cornerstone of fragrance chemistry.

The synthesis of a single, desired stereoisomer (asymmetric or enantioselective synthesis) is a major focus in modern organic chemistry. chemicalbook.comresearchgate.net Research into the synthesis of specific stereoisomers of this compound would allow for the detailed study of how the stereochemistry at the C3 and C5 positions influences its properties, contributing to a deeper understanding of molecular recognition and interaction.

Table of Mentioned Compounds

Compound Name
This compound
Muscone
(R)-3-methylcyclopentadecanone
(3R, 5R)-5-Hydroxy-3-methylcyclopentadecan-1-one
(3S, 5S)-5-Hydroxy-3-methylcyclopentadecan-1-one
(3R, 5S)-5-Hydroxy-3-methylcyclopentadecan-1-one

Advanced Synthetic Methodologies for 5 Hydroxy 3 Methylcyclopentadecan 1 One

Strategies for Macrocyclic Hydroxy Ketone Formation

Precursor Compound Derivation from Diketones

The use of macrocyclic diketones as precursors is a common and effective strategy for the synthesis of macrocyclic ketones and their derivatives. This approach allows for the construction of the carbon skeleton first, followed by the selective functionalization to introduce the desired hydroxyl group.

3-Methylcyclopentadecane-1,5-dione is a key precursor in the synthesis of muscone (B1676871) (3-methylcyclopentadecan-1-one) and its derivatives, including the target compound 5-Hydroxy-3-methylcyclopentadecan-1-one. wikipedia.orgchemicalbook.com The synthesis of this diketone can be achieved through various methods, with one notable process involving the oxidation of 14-methylbicyclo[10.3.0]pentadecene. This reaction often utilizes oxidizing agents such as ozone or a combination of hydrogen peroxide and formic acid.

An enantioselective synthesis of (R)-muscone has been developed that proceeds via an intramolecular aldol (B89426) addition/dehydration reaction of a macrocyclic diketone, highlighting the importance of these precursors in establishing the stereochemistry of the final product. wikipedia.orgchemicalbook.comnih.gov This foundational chemistry provides a strong basis for the synthesis of hydroxylated analogs. Once the 3-Methylcyclopentadecane-1,5-dione precursor is obtained, the subsequent challenge lies in the selective reduction of one of the two carbonyl groups to yield the desired this compound.

Synthesis of 3-Methylcyclopentadecane-1,5-dione
Starting MaterialKey TransformationSignificance
14-Methylbicyclo[10.3.0]pentadeceneOxidative CleavageForms the macrocyclic diketone backbone.
Acyclic PrecursorsIntramolecular Aldol Addition/DehydrationEnables enantioselective synthesis of the macrocyclic diketone. nih.gov

While 3-Methylcyclopentadecane-1,5-dione is a direct precursor, other related diketones can also serve as starting materials for macrocyclic hydroxy ketones. The principles of macrocyclization followed by selective functionalization are broadly applicable. For instance, the synthesis of various 1,5-diketones can be achieved through methods like the De Mayo reaction, which involves a visible light-mediated [2+2] cycloaddition. The annulation of 1,5-diketones is a known method for creating functionalized cyclic systems. uasz.snresearchgate.net

The specific positioning of the carbonyl groups is crucial as it dictates the potential location of the resulting hydroxyl group. For the synthesis of this compound, a 1,5-diketone is the ideal precursor. The general strategies for forming large-ring diketones often involve ring-closing metathesis or other cyclization reactions of long-chain acyclic precursors. myttex.net

Controlled Partial Reduction Reactions in Stereoselective Synthesis

The conversion of a macrocyclic diketone to a hydroxy ketone requires a highly selective reduction of only one carbonyl group. This presents a significant challenge due to the similar reactivity of the two carbonyls. Achieving high chemo- and regioselectivity is essential to avoid over-reduction to the diol or the formation of isomeric hydroxy ketones.

Several methods have been developed for the selective mono-reduction of diketones. These can be broadly categorized into chemical and enzymatic methods.

Chemical Methods: The use of sterically hindered reducing agents can favor the reduction of the less sterically hindered carbonyl group. Alternatively, one carbonyl group can be selectively protected as a ketal, followed by the reduction of the unprotected carbonyl and subsequent deprotection. However, this adds extra steps to the synthesis.

Reagents such as sodium borohydride (B1222165) (NaBH₄) can be used, but controlling the stoichiometry and reaction conditions is crucial to favor the formation of the hydroxy ketone over the diol. mdpi.com In some cases, chelation-controlled reductions can provide high stereoselectivity, particularly for the formation of syn-1,3-diols from β-hydroxy ketones, which can be a subsequent step after the initial reduction. nih.gov

Enzymatic Methods: Biocatalysis using alcohol dehydrogenases (ADHs) offers a powerful tool for the stereoselective reduction of diketones. These enzymes can exhibit high selectivity for one of the two carbonyl groups, leading to the formation of optically pure hydroxy ketones. The choice of enzyme and reaction conditions can be tailored to favor the desired product. However, in some enzymatic reductions of 1,4-diones, the reaction proceeds to the diol without the accumulation of the hydroxy ketone intermediate. mdpi.com

Approaches for Selective Carbonyl Reduction
MethodPrinciplePotential Outcome
Stoichiometric Control of Reducing Agent (e.g., NaBH₄)Limiting the amount of hydride source to favor mono-reduction.Mixture of starting material, hydroxy ketone, and diol. mdpi.com
Enzymatic Reduction (e.g., ADHs)High chemo-, regio-, and stereoselectivity of the enzyme.Optically active hydroxy ketone or diol. mdpi.com
Protection-Reduction-DeprotectionSelective protection of one carbonyl group.Controlled formation of a specific hydroxy ketone.

A primary challenge in the partial reduction of 3-Methylcyclopentadecane-1,5-dione is the prevention of over-reduction to the corresponding 3-methylcyclopentadecane-1,5-diol. The formation of this diol reduces the yield of the desired hydroxy ketone and complicates the purification process.

Several strategies can be employed to manage diol formation:

Careful control of reaction conditions: Lowering the reaction temperature, using a less reactive reducing agent, and carefully monitoring the reaction progress can help to stop the reaction at the hydroxy ketone stage.

Inverse addition: Slowly adding the reducing agent to the diketone solution can help to maintain a low concentration of the reducing agent, thereby disfavoring the second reduction step.

Use of selective catalysts: Certain catalytic systems, including enzymatic ones, are inherently selective for mono-reduction. For example, some alcohol dehydrogenases will selectively produce the hydroxy ketone without significant further reduction to the diol. mdpi.com

Chelation control: In systems with appropriately positioned functional groups, chelation can be used to deactivate one carbonyl group towards reduction, although this is more challenging in a symmetric diketone like the precursor to this compound. The principles of hydroxyl-directed reductions, which are highly diastereoselective for forming diols, can be informative in designing conditions to avoid this outcome. youtube.com

The synthesis of 1,3-diols is often achieved through specific protocols like the Evans-Saksena or Narasaka-Prasad reductions of β-hydroxy ketones. wikipedia.org Understanding these mechanisms allows for the deliberate avoidance of the conditions that promote the second reduction step.

Enantioselective Synthetic Approaches for Related Macrocycles

The synthesis of specific enantiomers of macrocyclic ketones, such as the structurally related and commercially significant fragrance (R)-muscone, provides a framework for developing synthetic routes to chiral this compound. nih.govresearchgate.net The configuration of substituents on the macrocyclic ring, such as the methyl group at the C3 position, is known to be a critical determinant of the molecule's properties. chimia.ch Consequently, significant research has focused on methods that can control this stereochemistry.

One of the most effective strategies is the enantioselective intramolecular aldol addition/dehydration of a macrocyclic diketone. nih.govwikipedia.org This approach has been successfully applied to the synthesis of (R)-muscone and (R,Z)-5-muscenone. nih.govlookchem.com The key step involves the cyclization of an achiral macrocyclic diketone precursor, where a chiral catalyst or reagent induces the formation of one enantiomer in excess. chimia.ch For instance, a sodium N-methylephedrate mediated enantioselective aldol condensation has been reported to proceed via a dynamic kinetic resolution, yielding the desired product with up to 76% enantiomeric excess (ee). chimia.ch

Another prominent method for constructing these chiral macrocycles is ring-closing metathesis (RCM). nih.govillinois.edu This powerful reaction, often employing ruthenium-based catalysts like the Grubbs' catalyst, forms the large ring from a linear diene precursor. illinois.edugoogle.com The enantioselectivity is typically introduced early in the synthesis by starting with a chiral building block. For example, the synthesis of (R)-(-)-Muscone has been achieved starting from commercially available (+)-citronellal or (R)-3-tert-butoxycarbonyl-2-methylpropanoic acid, where the stereocenter is established before the ring-closing step. wikipedia.orgnih.govillinois.edu

Other notable approaches include catalyst-free electrophilic halogen-mediated semipinacol rearrangement, which has been applied to the total synthesis of (±)-muscone in a two-step sequence. nih.gov While this specific application yielded a racemic mixture, the principles could be adapted for an enantioselective variant. The table below summarizes key enantioselective strategies for related macrocycles.

Method Key Precursor Key Reagent/Catalyst Product Example Reported Enantiomeric Excess (ee)
Intramolecular Aldol AdditionMacrocyclic DiketoneSodium N-methylephedrate(S)-enone precursor for (R)-musconeUp to 76%
Ring-Closing Metathesis (RCM)Acyclic Diene from (+)-CitronellalGrubbs' Catalyst(R)-(-)-MusconeNot specified
Kinetic ResolutionBicyclic EnoneCBS Reduction(R)-musconeNot specified

Isolation and Purification Methodologies in Synthetic Research

The isolation and purification of macrocyclic ketones like this compound from complex reaction mixtures are critical for obtaining a high-purity final product. These compounds are typically high-boiling oily liquids, which dictates the selection of appropriate purification techniques. wikipedia.org

Chromatographic Separation Techniques

Flash column chromatography is a standard and highly effective method for the purification of macrocyclic ketones. google.comnih.gov Due to the relatively non-polar nature of the carbon-rich macrocyclic backbone, normal-phase chromatography using silica (B1680970) gel as the stationary phase is commonly employed.

The choice of the mobile phase (eluent) is crucial for achieving good separation. A solvent system with low to moderate polarity is typically used. The eluent is often a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a slightly more polar solvent, like ethyl acetate (B1210297) or dichloromethane, to modulate the retention of the compound on the silica gel. google.comnih.gov Researchers have successfully used eluent systems such as ethyl acetate in hexanes (e.g., a 2% mixture) or dichloromethane/petroleum ether to isolate related macrocyclic products. google.comnih.gov The progress of the separation is monitored by techniques like thin-layer chromatography (TLC).

Technique Stationary Phase Mobile Phase (Eluent) Examples Application
Flash Column ChromatographySilica Gel (100-200 mesh)2% Ethyl Acetate in HexanesPurification of 3-methyl-cyclohexadec-6-enone. google.com
Flash Column ChromatographySilica GelDichloromethane / Petroleum EtherPurification of a substituted adamantane-based macrocycle precursor. nih.gov
Flash Column ChromatographySilica GelDichloromethane / MethanolPurification of a substituted adamantane-based macrocycle. nih.gov

Distillation Protocols for Reaction Product Mixtures

Distillation is a viable method for purifying reaction products, particularly for removing volatile impurities or solvents from the high-boiling macrocyclic ketone product. Given the high molecular weight of these compounds, simple distillation at atmospheric pressure is generally not feasible as it would require excessively high temperatures that could lead to decomposition.

Vacuum distillation is the preferred method, as reducing the pressure significantly lowers the boiling point of the compound. For instance, the related compound 3-methylcyclopentadecanone (muscone) has a boiling point of 328 °C at atmospheric pressure, but this drops to 95 °C at a reduced pressure of 0.1 mmHg. wikipedia.org This allows for the distillation of the product at a much more moderate temperature, preserving its chemical integrity.

In some synthetic procedures, such as dynamic gas-phase thermo-isomerization used to create macrocyclic ketones, purification is achieved by collecting the high-boiling main products in a cooling trap (e.g., at 0 °C) while more volatile side products are collected in subsequent traps at lower temperatures. researchgate.netchimia.ch This process functions as a fractional condensation under vacuum, effectively separating components based on their boiling points.

Parameter Value/Condition Compound Example
Boiling Point (Atmospheric)328 °C3-Methylcyclopentadecanone. wikipedia.org
Boiling Point (Vacuum)95 °C @ 0.1 mmHg3-Methylcyclopentadecanone.
Collection Temperature (Gas Phase Reaction)~0 °CHigh-boiling macrocyclic ketone products. researchgate.net

Chemical Transformations and Reaction Mechanisms of 5 Hydroxy 3 Methylcyclopentadecan 1 One

Conversion to Cyclic Enol Ethers

The intramolecular reaction between the hydroxyl and carbonyl groups of 5-Hydroxy-3-methylcyclopentadecan-1-one is a key transformation, leading to the formation of stable cyclic enol ethers. This process can be induced through either acid catalysis or thermal means, resulting in the formation of a bicyclic ether system.

Acid-Catalyzed Dehydration Mechanisms

Under acidic conditions, this compound undergoes an intramolecular cyclization followed by dehydration to yield a cyclic enol ether. The generally accepted mechanism for this transformation involves a series of protonation and deprotonation steps.

The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the distal hydroxyl group on the activated carbonyl carbon, forming a hemiacetal intermediate. Subsequent protonation of the newly formed hydroxyl group in the hemiacetal creates a good leaving group (water). The elimination of a water molecule, coupled with the deprotonation of an adjacent carbon, results in the formation of a double bond within the newly formed bicyclic system, yielding the cyclic enol ether. The large ring's flexibility allows the reactive centers to come into proximity, facilitating this intramolecular process.

General Mechanism of Acid-Catalyzed Intramolecular Cyclization of a β-Hydroxy Ketone:

StepDescription
1Protonation of the carbonyl oxygen by an acid catalyst.
2Intramolecular nucleophilic attack of the hydroxyl group on the protonated carbonyl carbon to form a cyclic hemiacetal.
3Protonation of the hemiacetal's hydroxyl group.
4Elimination of a water molecule to form a carbocation intermediate.
5Deprotonation of an adjacent carbon to form the stable cyclic enol ether.

Thermally Induced Transformation Pathways

While less commonly detailed in readily available literature for this specific molecule, thermally induced intramolecular cyclization of β-hydroxy ketones is a known transformation. In the absence of an acid catalyst, high temperatures can provide the necessary activation energy for the dehydration reaction.

The mechanism under thermal conditions is likely to proceed through a different pathway compared to the acid-catalyzed route. It may involve the formation of a transient intermediate, potentially through a concerted mechanism or via radical pathways, especially in the gas phase at very high temperatures. For large, flexible macrocycles like this compound, the molecule can adopt a conformation that brings the hydroxyl and carbonyl groups into close proximity, facilitating the intramolecular elimination of water to form the cyclic enol ether. The driving force for this reaction is the formation of a thermodynamically more stable bicyclic system and the entropically favored release of a small molecule (water).

Formation of 14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene and Analogues

A significant product of the intramolecular cyclization of this compound is 14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene. This bicyclic enol ether is a key intermediate in the synthesis of muscenone, an unsaturated analogue of muscone (B1676871) with a powerful musk odor.

The formation of this specific bicyclic system is a direct result of the regiochemistry of the intramolecular cyclization. The numbering of the bicyclic product reflects the connectivity of the original macrocycle. This transformation is often a crucial step in industrial syntheses, as the resulting enol ether can be readily isomerized to the desired unsaturated macrocyclic ketone.

Role in Multi-Step Synthetic Pathways to Other Macrocyclic Ketones

Beyond its conversion to cyclic enol ethers, this compound is a critical intermediate in the synthesis of other important macrocyclic ketones, most notably the prized fragrance ingredient, muscone.

Intermediacy in Muscone Synthesis

The synthesis of muscone, (R)-3-methylcyclopentadecanone, often proceeds through pathways where this compound is a key precursor. One industrial approach involves the partial reduction of 3-methyl-1,5-cyclopentadecanedione. This reduction can be controlled to yield a mixture containing this compound and its cyclized form, 14-methyl-16-oxabicyclo[10.3.1]pentadec-1(15)-ene.

This mixture can then be subjected to conditions that lead to the formation of muscenone, which is subsequently hydrogenated to yield muscone. The conversion of the hydroxy ketone to muscenone can be achieved through dehydration, often under acidic conditions, which first forms the enol ether that then rearranges to the unsaturated ketone. This multi-step process, starting from a diketone and proceeding through the hydroxy ketone intermediate, represents a significant strategy for the large-scale production of synthetic muscone.

Synthetic Pathway from 3-Methyl-1,5-cyclopentadecanedione to Muscone:

ReactantKey Intermediate(s)Product
3-Methyl-1,5-cyclopentadecanedioneThis compound, 14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-eneMuscenone
Muscenone-Muscone

Cascade Reactions and Rearrangements

The bifunctional nature of this compound makes it a potential substrate for cascade reactions, where a series of intramolecular transformations occur in a single operational step. While specific, well-documented examples of cascade reactions starting from this exact molecule to form other structurally distinct macrocyclic ketones are not abundant in the literature, the principles of intramolecular aldol (B89426) reactions and subsequent rearrangements are highly relevant.

For instance, under certain conditions, an intramolecular aldol-type reaction could be envisioned, followed by a rearrangement of the resulting bicyclic system. The flexible nature of the fifteen-membered ring could allow for transannular reactions, where different carbons within the ring interact. Such cascade reactions are a powerful tool in complex molecule synthesis as they can rapidly build molecular complexity from a relatively simple precursor. The specific outcome of such a reaction would be highly dependent on the reaction conditions, including the choice of catalyst and temperature, which could direct the transformation towards different macrocyclic ketone products.

Reactivity Studies of Hydroxyl and Carbonyl Functionalities in Macrocycles

The chemical behavior of this compound is dictated by the presence of two key functional groups within its large, flexible 15-membered ring: a secondary hydroxyl (-OH) group at the C-5 position and a carbonyl (C=O) group at the C-1 position. As a δ-hydroxy ketone, its reactivity is not only a sum of the individual chemistries of an alcohol and a ketone but is also significantly influenced by their spatial proximity, which is governed by the macrocycle's conformation. This arrangement allows for unique intramolecular interactions and transformations, alongside standard functional group reactions.

Reactivity of the C-5 Hydroxyl Group

The secondary alcohol functionality can undergo several characteristic reactions, including oxidation and elimination.

Oxidation: The hydroxyl group at the C-5 position can be oxidized to a carbonyl group, yielding the corresponding diketone, 3-methylcyclopentadecane-1,5-dione. The choice of oxidizing agent is crucial to ensure the reaction is efficient and avoids side reactions. A variety of modern and classical reagents are suitable for the oxidation of secondary alcohols. wikipedia.orgchemistryviews.orglibretexts.org Milder reagents are often preferred to prevent undesired degradation of the macrocyclic structure.

Reagent/MethodTypical ConditionsNotes
Pyridinium chlorochromate (PCC)CH₂Cl₂, Room TemperatureA mild chromium-based reagent that typically stops at the ketone stage without further oxidation. libretexts.org
Swern Oxidation(COCl)₂, DMSO, Et₃N, Low Temp. (-78°C)A common, metal-free method that is highly effective for oxidizing alcohols to ketones. chemistryviews.org
Dess-Martin Periodinane (DMP)CH₂Cl₂, Room TemperatureA mild and selective oxidant known for its neutral reaction conditions and broad functional group tolerance. wikipedia.orgchemistryviews.org
Jones OxidationCrO₃, H₂SO₄, AcetoneA strong oxidizing agent; conditions are harsh and may not be suitable for sensitive macrocyclic structures. chemistryviews.org

Elimination (Dehydration): The hydroxyl group, along with a proton from an adjacent carbon (C-4 or C-6), can be eliminated in a dehydration reaction to form an unsaturated macrocyclic ketone. This type of transformation is a key step in the synthesis of related natural products, such as (R,Z)-5-muscenone, which is formed from a hydroxylated muscone precursor. nih.govchimia.chchimia.ch The reaction can be catalyzed by either acid or base. Under acidic conditions, the mechanism likely proceeds through protonation of the hydroxyl group, followed by the loss of water to form a carbocation intermediate (E1 mechanism). In a basic medium, the reaction may proceed via an E1cB or E2 mechanism, depending on the acidity of the α-protons. nih.gov

Reactivity of the C-1 Carbonyl Group

The ketone functionality is susceptible to nucleophilic attack, most notably reduction reactions.

Reduction: The carbonyl group can be reduced to a secondary hydroxyl group, converting the molecule to 3-methylcyclopentadecane-1,5-diol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. wikipedia.org

Hydroxyl-Directed Stereoselective Reduction: A significant aspect of the reactivity of hydroxy ketones is the ability of the existing hydroxyl group to direct the stereochemical outcome of the carbonyl reduction. youtube.com In the case of this compound, the C-5 hydroxyl group can coordinate to a Lewis acidic reagent, creating a rigid, chelated intermediate. The hydride reagent then attacks the carbonyl carbon from the less sterically hindered face of this complex, leading to a high degree of diastereoselectivity in the formation of the 1,5-diol. This principle is well-established for β-hydroxy ketones and can be extended to δ-hydroxy systems where the macrocyclic chain is flexible enough to allow for the formation of a stable chelated transition state. youtube.com

Reagent SystemProposed MechanismExpected Outcome
NaBH₄ or LiAlH₄Non-chelation controlled; attack based on steric hindrance of the macrocycle (Felkin-Anh model).A mixture of diastereomeric diols.
Chelating Agent (e.g., Zn(BH₄)₂) + HydrideChelation of both oxygen atoms to the metal center, forming a rigid cyclic intermediate.High diastereoselectivity, favoring the diol isomer formed via hydride delivery to the less hindered face of the complex.
Evans-Saksena Reduction (Me₄NBH(OAc)₃)Intramolecular hydride delivery from a boronate ester formed at the C-5 hydroxyl group. youtube.comHigh diastereoselectivity for the anti-diol product.

Combined Reactivity and Intramolecular Transformations

The most notable intramolecular reaction for a δ-hydroxy ketone is the formation of a cyclic hemiketal.

Intramolecular Hemiketal Formation: Molecules containing both a ketone and a hydroxyl group can undergo a reversible intramolecular reaction to form a cyclic hemiketal. khanacademy.org For this compound, the oxygen of the C-5 hydroxyl group can perform a nucleophilic attack on the electrophilic carbon of the C-1 carbonyl group. This process results in the formation of a new, bicyclic structure containing a thermodynamically stable six-membered ring (a tetrahydropyran (B127337) ring) fused to the macrocycle.

This establishes an equilibrium between the open-chain hydroxy-ketone form and the bicyclic hemiketal form. libretexts.orgacs.org The position of this equilibrium is dependent on factors such as solvent and temperature. While intermolecular hemiketals are often unstable, intramolecular variants that form five- or six-membered rings are generally favored and can be quite stable. khanacademy.orgacs.org In some cases, both the open-chain and cyclic tautomers can be isolated as distinct, relatively stable compounds. acs.org

Equilibrium between the open-chain δ-hydroxy ketone and the bicyclic hemiketal form.

This propensity to cyclize is a critical feature of the molecule's chemical profile, influencing its spectroscopic characterization and its behavior in subsequent chemical reactions.

Analytical and Spectroscopic Characterization Techniques in Synthetic Studies

Methodologies for Structural Elucidation of Macrocyclic Intermediates

The structural elucidation of macrocyclic intermediates like 5-Hydroxy-3-methylcyclopentadecan-1-one relies on a combination of spectroscopic techniques that provide complementary information about the molecule's connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy would be employed.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their connectivity. Key expected signals would include a multiplet for the proton attached to the hydroxyl-bearing carbon, a complex set of multiplets for the numerous methylene protons of the macrocyclic ring, a multiplet for the proton at the methyl-substituted carbon, and a doublet for the methyl group protons. The chemical shifts and coupling constants of these signals would provide crucial information about the local electronic environment and dihedral angles between adjacent protons, helping to establish the relative stereochemistry of the substituents.

¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbon, the carbon bearing the hydroxyl group, the carbon with the methyl substituent, the methyl carbon itself, and the various methylene carbons of the ring. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.

Table 1: Predicted ¹³C NMR Chemical Shifts for Hydroxylated Cyclopentadecanones

Carbon Atom Predicted Chemical Shift (ppm) for 2-hydroxycyclopentadecanone Expected Chemical Shift Range for this compound
Carbonyl (C=O) ~210-220 ~210-220
Hydroxyl-bearing CH ~70-80 ~70-85
Methyl-bearing CH N/A ~30-40
Methyl (CH₃) N/A ~15-25

This table is generated based on typical chemical shift values for similar functional groups and the available data for analogous compounds.

Mass Spectrometry (MS) is another critical technique for structural elucidation, providing information about the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS): This would be used to determine the exact mass of the molecular ion, which in turn allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₁₆H₃₀O₂.

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the molecule. Expected fragmentation pathways for this compound would include the loss of a water molecule from the hydroxyl group and cleavage of the macrocyclic ring. The mass spectrum of 2-hydroxycyclopentadecanone shows characteristic fragmentation patterns that can be used as a reference. nist.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl group (a broad peak around 3400 cm⁻¹) and the carbonyl group of the ketone (a sharp peak around 1710 cm⁻¹).

Purity Determination Techniques for Reaction Products

Ensuring the purity of a synthesized compound is crucial for its subsequent use. A variety of chromatographic and spectroscopic techniques are employed to assess the purity of macrocyclic ketones like this compound.

Chromatographic Techniques are central to purity analysis, as they allow for the separation of the desired product from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity assessment. A sample of the reaction product is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column. Different components of the mixture will interact differently with the stationary phase and will therefore elute from the column at different times, allowing for their separation and quantification. For macrocyclic compounds, reversed-phase HPLC with a C18 column is often employed. The purity is typically determined by integrating the peak area of the desired product and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile and thermally stable compounds. The sample is vaporized and injected into a long, thin column. An inert gas carries the sample through the column, and separation occurs based on the differential partitioning of the components between the mobile gas phase and a liquid or solid stationary phase coated on the column walls. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used for the purity analysis of muscone (B1676871) and its precursors. researchgate.net

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique combines the high separation power of UPLC with the sensitive and selective detection of tandem mass spectrometry. researchgate.net It is particularly useful for identifying and quantifying trace impurities in complex mixtures.

Table 2: Common Chromatographic Techniques for Purity Determination of Macrocyclic Ketones

Technique Stationary Phase Example Mobile Phase Example Detector
HPLC C18 silica (B1680970) gel Acetonitrile/Water gradient UV, MS
GC Phenyl-methylpolysiloxane Helium FID, MS

This table provides examples of typical conditions used for the analysis of macrocyclic compounds.

Spectroscopic Techniques for Purity Confirmation

While chromatography is the primary tool for quantifying purity, spectroscopic methods can provide qualitative confirmation of purity.

NMR Spectroscopy: A high-purity sample should exhibit a clean NMR spectrum with sharp signals corresponding to the target molecule and minimal or no signals from impurities. The integration of proton NMR signals can also be used for a semi-quantitative assessment of purity if an internal standard is used.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, oxygen) in a sample. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula of this compound. A significant deviation may indicate the presence of impurities.

By employing a combination of these analytical and spectroscopic techniques, chemists can confidently elucidate the structure of intermediates like this compound and ensure the high purity of the final reaction products.

Future Research Directions in the Chemistry of 5 Hydroxy 3 Methylcyclopentadecan 1 One

Development of Novel and Sustainable Synthetic Routes

The efficient construction of a functionalized 15-membered ring, such as that in 5-Hydroxy-3-methylcyclopentadecan-1-one, remains a significant synthetic challenge. Future research will likely focus on developing methodologies that are not only efficient but also adhere to the principles of green chemistry.

One promising direction is the application of ring-closing metathesis (RCM) from renewable starting materials. For instance, long-chain fatty acids, obtainable from plant oils, could serve as precursors. A hypothetical sustainable route could commence with a readily available unsaturated fatty acid, which would undergo a series of transformations to introduce the required methyl and hydroxyl functionalities before the key macrocyclization step. The use of modern, highly efficient ruthenium-based catalysts could enable this cyclization to occur under mild conditions with high atom economy.

Another avenue for exploration is the use of biocatalysis . Enzymes, such as lipases or specific oxidoreductases, could be employed for key transformations. For example, a biocatalytic approach could involve the macrocyclization of a linear hydroxy acid precursor using a lipase, a method that often proceeds with high chemo- and regioselectivity under environmentally benign conditions. Furthermore, the introduction of the hydroxyl group at the C5 position could potentially be achieved with high stereocontrol using a hydroxylase enzyme, offering a green alternative to traditional chemical oxidation methods.

Ring expansion strategies also present a compelling area for future investigation. These methods avoid the challenges of high-dilution conditions often required for macrocyclization. A potential route could involve the synthesis of a smaller, more readily accessible cyclic precursor, which is then expanded to the 15-membered ring. For instance, a thermal 1,3-C shift rearrangement of a medium-ring 1-vinylcycloalkanol could be explored to construct the macrocyclic ketone backbone. researchgate.netchimia.chchimia.ch Subsequent functionalization would then be required to install the hydroxyl group.

Synthetic Strategy Potential Precursors Key Advantages Research Focus
Ring-Closing Metathesis (RCM)Diene-functionalized fatty acid derivativesHigh functional group tolerance, milder reaction conditionsDevelopment of routes from renewable feedstocks, catalyst optimization for large rings
BiocatalysisLinear ω-hydroxy acidsHigh selectivity, environmentally friendly, potential for stereocontrolScreening for suitable lipases and hydroxylases, process optimization
Ring ExpansionMedium-sized cyclic ketonesAvoidance of high-dilution, potential for scalabilityDevelopment of multi-step expansion protocols, regioselective functionalization of the expanded ring

Exploration of Uncharted Chemical Transformations

With a synthetic route established, the chemical reactivity of this compound can be systematically investigated. The presence of both a ketone and a secondary alcohol within a flexible macrocyclic framework opens up a plethora of possibilities for novel chemical transformations.

A key area of future research will be the selective functionalization of either the ketone or the hydroxyl group. Due to the large ring size, the conformational flexibility of the macrocycle could be exploited to achieve regioselective reactions at other positions on the carbon backbone. For instance, directed C-H activation/functionalization, guided by the existing hydroxyl or ketone group, could lead to the introduction of new functional groups at specific sites, creating a library of novel derivatives with potentially interesting properties.

The intramolecular reactivity between the hydroxyl and ketone groups also warrants investigation. Under specific conditions (e.g., acidic or basic catalysis), the compound could undergo transannular reactions, leading to the formation of bicyclic structures such as hemiketals or other bridged systems. The study of these transformations would not only expand the chemical space accessible from this macrocycle but also provide insights into its conformational preferences.

Furthermore, the hydroxyl group could serve as a handle for the attachment of other molecules, leading to the creation of more complex architectures. For example, esterification or etherification with bioactive molecules could lead to the development of novel prodrugs or chemical probes. The macrocyclic backbone could influence the release and activity of the appended molecule.

Transformation Type Potential Reagents/Conditions Expected Outcome Research Goal
Selective FunctionalizationTransition metal catalysts, directing groupsDerivatization at specific C-H bondsSynthesis of novel analogues with tailored properties
Transannular ReactionsAcid or base catalysis, photochemistryFormation of bicyclic or bridged systemsExploration of conformational reactivity and synthesis of complex scaffolds
Derivatization of Hydroxyl GroupAcyl chlorides, alkyl halides, bioactive moleculesEsters, ethers, conjugatesDevelopment of new materials, prodrugs, or chemical probes

Advancements in Stereocontrol for Macrocyclic Hydroxy Ketones

The presence of two stereocenters in this compound (at C3 and C5) means that four possible stereoisomers exist. A critical area of future research will be the development of synthetic methods that allow for the selective synthesis of each of these isomers.

Substrate-controlled diastereoselective synthesis will be a key focus. This approach relies on the influence of existing stereocenters to direct the stereochemical outcome of subsequent reactions. For example, if a chiral pool starting material is used to set the stereochemistry at the C3 methyl group, the subsequent introduction of the hydroxyl group at C5 could be influenced by the conformational bias imposed by the methyl group, leading to a diastereoselective hydroxylation. The study of these long-range stereocontrol effects in flexible macrocycles is a fundamental challenge in organic synthesis.

Catalyst-controlled asymmetric synthesis offers another powerful strategy. The use of chiral catalysts could enable the enantioselective synthesis of specific stereoisomers. For instance, an asymmetric reduction of a hypothetical 3-methylcyclopentadeca-1,5-dione precursor using a chiral catalyst could potentially set both the C3 methyl and C5 hydroxyl stereocenters in a single step. Alternatively, a chiral catalyst could be employed for the enantioselective hydroxylation of 3-methylcyclopentadecan-1-one.

Advanced analytical techniques, such as X-ray crystallography and high-field NMR spectroscopy, coupled with computational modeling, will be essential to determine the absolute and relative stereochemistry of the synthesized isomers and to understand the conformational factors that govern stereoselectivity in these flexible macrocyclic systems.

Stereocontrol Strategy Methodology Key Challenge Research Objective
Substrate-Controlled SynthesisUse of chiral pool starting materials, diastereoselective reactionsUnderstanding and predicting long-range stereochemical induction in flexible macrocyclesSelective synthesis of diastereomers
Catalyst-Controlled SynthesisAsymmetric catalysis (e.g., hydrogenation, hydroxylation)Development of catalysts effective for large ring systemsEnantioselective synthesis of all four stereoisomers
Analysis and ConformationX-ray crystallography, NMR, computational modelingCorrelating conformation with stereochemical outcomeElucidation of the 3D structure and its influence on reactivity and stereoselectivity

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 5-Hydroxy-3-methylcyclopentadecan-1-one in laboratory settings?

  • Methodological Answer : Synthesis typically involves cyclization of precursor molecules (e.g., hydroxy acids or ketones) under controlled conditions. Key steps include:

  • Catalytic hydrogenation to reduce double bonds.
  • Acid- or base-catalyzed cyclization to form the cyclopentadecanone ring.
  • Chiral resolution (if stereochemistry is critical) using techniques like HPLC with chiral columns.
  • Safety protocols (e.g., impermeable gloves and sealed goggles for handling reactive intermediates) should align with OSHA HCS standards .

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer :

  • Spectroscopic analysis : NMR (¹H, ¹³C) and IR spectroscopy to confirm functional groups and stereochemistry.
  • Mass spectrometry (MS) for molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline) for absolute configuration.
  • Chromatographic purity checks via HPLC or GC-MS. Reference literature gaps in spectral databases to validate findings .

Q. What safety protocols are essential for handling this compound in lab settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Impermeable gloves (material tested for permeability by manufacturer) and tightly sealed goggles to prevent ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste disposal : Follow EPA guidelines for ketone derivatives, including neutralization before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Systematic meta-analysis : Aggregate data from peer-reviewed studies and assess variables (e.g., assay conditions, cell lines).
  • Reproducibility testing : Replicate experiments under standardized protocols (e.g., controlled pH, temperature).
  • Statistical reconciliation : Use ANOVA or Bayesian models to identify outliers or confounding factors .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

  • Methodological Answer :

  • Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) to enhance stereoselectivity.
  • Kinetic resolution : Leverage differential reaction rates of enantiomers using enzymes (e.g., lipases).
  • Continuous monitoring : In-situ FTIR or Raman spectroscopy to track enantiomeric excess (ee) during synthesis .

Q. How can multi-omics approaches (e.g., metabolomics, proteomics) elucidate the mechanistic pathways of this compound?

  • Methodological Answer :

  • Integrated workflow :

Metabolomic profiling : LC-MS/MS to identify metabolites influenced by the compound.

Proteomic analysis : SILAC or TMT labeling to quantify protein expression changes.

Pathway enrichment : Use tools like KEGG or Reactome to map interactions and identify key nodes.

  • Data integration : Apply machine learning (e.g., random forests) to correlate omics datasets and predict novel targets .

Q. What experimental designs mitigate batch-to-batch variability in this compound production?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading).
  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., NIR spectroscopy) for quality control.
  • Stability studies : Accelerated degradation tests (e.g., 40°C/75% RH) to identify critical quality attributes .

Methodological Guidance for Literature Review & Data Synthesis

Q. How to conduct a systematic review of this compound’s physicochemical properties?

  • Methodological Answer :

  • Data extraction : Tabulate properties (logP, solubility, melting point) with source citations.
  • Gap analysis : Highlight discrepancies (e.g., conflicting logP values) for further experimental validation .

Q. What frameworks validate computational models predicting the environmental fate of this compound?

  • Methodological Answer :

  • QSAR modeling : Use EPI Suite or OPERA to predict biodegradation and toxicity.
  • Experimental validation : Microcosm studies to measure half-life in soil/water matrices.
  • Sensitivity analysis : Monte Carlo simulations to assess model robustness against parameter uncertainty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.